Bodipy 558/568 C12, chemically known as 4,4-difluoro-5-(2-thienyl)-4-bora-3a,4a-diaza-s-indacene-3-dodecanoic acid, is an orange-red fluorescent compound primarily used for labeling lipid droplets in live cells. This compound belongs to the Bodipy dye family, which is recognized for its exceptional fluorescent properties, including high quantum yield and sharp emission peaks. Bodipy dyes are notable for their insensitivity to environmental changes, making them versatile for applications in both aqueous and lipid environments .
The mechanism of action of Bodipy 558/568 C12 relies on its ability to partition into lipid droplets. The hydrophobic C12 tail interacts with the fatty acids within the droplets, while the BODIPY core remains solvated in the less hydrophobic core []. This localization allows for specific and sensitive visualization of lipid droplets using fluorescence microscopy techniques.
Bodipy 558/568 C12 primarily engages in substitution reactions due to the reactive sites on its boron and nitrogen atoms. It can also participate in oxidation and reduction reactions under specific conditions. Common reagents include:
These reactions can lead to various substituted derivatives that are useful for fluorescence imaging and labeling.
Bodipy 558/568 C12 exhibits significant biological activity by specifically targeting lipid droplets within cells. Its mechanism of action involves partitioning into these droplets due to its hydrophobic dodecanoic acid chain, allowing for effective visualization through fluorescence microscopy. The compound is known for its good cellular permeability, enabling it to pass through cell membranes and stain lipid droplets effectively .
The synthesis of Bodipy 558/568 C12 typically involves the reaction of 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene with 2-thienyl and dodecanoic acid. The process generally occurs in an organic solvent like dimethylformamide or dimethylsulfoxide, often in the presence of a base such as sodium bicarbonate at room temperature. Industrial production follows similar routes but on a larger scale, employing high-quality solvents and controlled conditions to ensure purity and yield .
Bodipy 558/568 C12 is extensively utilized in various fields:
Research involving Bodipy 558/568 C12 has demonstrated its role in cellular lipid dynamics. For instance, studies have shown its effectiveness in tracking fatty acid transfer from lipid droplets to other cellular compartments. The compound's fluorescence allows for real-time monitoring of these processes, providing insights into lipid metabolism and storage mechanisms within cells .
Bodipy 558/568 C12 shares similarities with other fluorescent dyes but is unique due to its specific properties:
Compound Name | Excitation/Emission Maxima | Unique Features |
---|---|---|
Bodipy 493/503 | Different maxima | Used for different cellular applications |
Nile Red | 552 nm / 636 nm | Commonly used for staining lipids but less sensitive |
DiI | 484 nm / 501 nm | Primarily labels cell membranes |
DiR | 748 nm / 780 nm | Near-infrared dye used for deep tissue imaging |
Uniqueness: Bodipy 558/568 C12 stands out due to its relative insensitivity to environmental factors and its ability to fluoresce effectively in both aqueous and lipid environments, enhancing its applicability in diverse biological contexts .
Bodipy 558/568 C12, chemically identified as 4,4-difluoro-5-(2-thienyl)-4-bora-3a,4a-diaza-s-indacene-3-dodecanoic acid, represents a specialized fluorescent fatty acid within the boron dipyrromethene (BODIPY) family of compounds [1] [2]. The molecular architecture of this compound features a central BODIPY core with a molecular formula of C25H31BF2N2O2S and a molecular weight of 472.4 g/mol [2] [7].
The core BODIPY scaffold consists of a dipyrromethene ligand coordinated with a disubstituted boron atom, typically as part of a BF2 group [24]. This structural arrangement creates a rigid, planar chromophore system where the negative charge is formally localized on the boron atom, while the positive charge is delocalized throughout the dipyrromethene system [24] [17]. The molecular geometry around the boron atom adopts a tetrahedral configuration, which contributes significantly to the overall stability of the compound [20].
The BODIPY core exhibits distinctive electronic properties that influence its reactivity patterns [13]. The electronic structure features a mild open-shell character in the ground state, attributed to strong interactions between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) [18]. This electronic configuration contributes to the compound's unique photophysical properties and reactivity patterns [17] [18].
Reactivity of the BODIPY scaffold is primarily governed by the electron distribution across the dipyrromethene system [9]. The 2,6-positions (β-positions) of the BODIPY core bear the least positive charge and are most susceptible to electrophilic attack, making these positions favorable sites for halogenation and other electrophilic substitution reactions [27] [9]. In contrast, the 3,5-positions demonstrate different reactivity patterns, often requiring specific reaction conditions or pre-functionalization strategies [9] [24].
The thienyl substituent at position 5 of Bodipy 558/568 C12 significantly influences the electronic properties of the molecule [4]. This heterocyclic moiety extends the conjugation of the π-system, resulting in bathochromic shifts in absorption and emission spectra compared to unsubstituted BODIPY derivatives [4] [14]. The presence of the thiophene ring also introduces additional reactivity sites that can be exploited for further functionalization [4] [15].
Position | Reactivity | Common Reactions |
---|---|---|
1,7 | Moderate electrophilic reactivity | Halogenation, formylation |
2,6 | High electrophilic reactivity | Halogenation, Knoevenagel condensation |
3,5 | Nucleophilic substitution sites | Amination, thiolation |
8 (meso) | Varied reactivity | Arylation, alkylation |
Boron | Lewis acid center | Substitution of fluorides |
The BODIPY core in Bodipy 558/568 C12 demonstrates remarkable thermal and photochemical stability, attributed to the rigid structure and extensive electron delocalization across the dipyrromethene system [15] [24]. This stability, combined with the tunable reactivity at various positions, makes the BODIPY scaffold an excellent platform for developing specialized fluorescent probes like Bodipy 558/568 C12 [13] [15].
The synthesis of Bodipy 558/568 C12 involves specialized methodologies for conjugating a dodecanoic acid (C12 fatty acid) chain to the BODIPY core [2] [5]. This conjugation is crucial for creating a fluorescent fatty acid analog that maintains both the spectroscopic properties of the BODIPY fluorophore and the biological behavior of natural fatty acids [5] [21].
The primary synthetic approach for C12 fatty acid conjugation to the BODIPY scaffold typically follows a multi-step process [2] [6]. The initial step involves the synthesis of the BODIPY core structure, which can be accomplished through the condensation of appropriate pyrrole derivatives with aldehydes, followed by oxidation and complexation with boron trifluoride diethyl etherate (BF3·OEt2) [6] [12]. For Bodipy 558/568 C12, this core synthesis incorporates a 2-thienyl substituent at the meso position, which contributes to the specific spectral properties of the final compound [4] [12].
The conjugation of the dodecanoic acid chain to the BODIPY core can be achieved through several synthetic pathways [19] [22]. One common approach involves the direct condensation between acid anhydrides and pyrroles, which can yield BODIPY derivatives with carboxylic acid functionalities in moderate yields (5-25%) [22]. This method provides a straightforward route to introduce the C12 fatty acid chain, though it often requires optimization to improve yield and purity [19] [22].
An alternative and more efficient approach utilizes activated carboxylic acid derivatives for coupling with appropriately functionalized BODIPY cores [19] [20]. This method typically employs carbodiimide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) or diisopropylcarbodiimide (DIPC) to facilitate the formation of the amide or ester linkage between the BODIPY core and the fatty acid chain [2] [19].
The synthetic pathway can be summarized in the following steps:
Recent advancements in synthetic methodologies have led to improved yields and more efficient conjugation strategies [22] [24]. For instance, microwave-assisted synthesis has been reported to significantly enhance the overall yield of meso-carboxyalkyl-BODIPYs, providing a more efficient synthetic route with greater than threefold higher overall yield compared to conventional methods [22]. This approach offers a convenient one-pot reaction that produces BODIPY derivatives with free carboxylic acid groups that can be further functionalized [22] [24].
The conjugation of the C12 fatty acid chain to the BODIPY core results in a compound with unique photophysical properties and lipophilic characteristics [2] [5]. The fatty acid component enables the molecule to partition into lipid environments, while the BODIPY fluorophore provides excellent fluorescence properties with excitation/emission maxima at 558/568 nm [2] [7]. This combination makes Bodipy 558/568 C12 particularly valuable as a fluorescent probe for studying lipid metabolism and cellular dynamics [5] [7].
Post-synthetic modifications of Bodipy 558/568 C12 and related BODIPY derivatives offer versatile pathways for developing compounds with tailored properties and functionalities [24] [26]. These modifications can be strategically applied to different positions of the BODIPY core, allowing for precise tuning of spectroscopic, physical, and chemical characteristics [24] [25].
The post-functionalization approach, defined as modifications occurring after the key boron chelation step, provides significant advantages over prefunctionalization methods for expanding the diversity of BODIPY derivatives [6] [24]. This approach is particularly valuable for introducing functionalities or substitution patterns that are challenging to achieve through direct synthesis [6] [25].
Several key post-synthetic modification strategies for BODIPY derivatives include:
Halogenation Reactions: The introduction of halogen atoms (particularly bromine and iodine) at the 2,6-positions of the BODIPY core can be achieved using reagents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) [27] [13]. These modifications significantly influence the photophysical properties, often resulting in enhanced intersystem crossing and improved potential for photosensitization applications [13] [27].
Nucleophilic Substitution: The 3,5-positions of the BODIPY core can undergo nucleophilic substitution reactions, particularly when activated by electron-withdrawing groups or when halogen atoms are present at these positions [26] [9]. This approach enables the introduction of various nucleophiles, including amines, thiols, and alcohols [26] [25].
C-H Functionalization: Direct C-H functionalization represents a powerful strategy for modifying the BODIPY scaffold without requiring pre-installed reactive groups [25] [28]. Recent developments include visible-light-mediated methods for direct C-H functionalization using aryl and alkenylthianthrenium salts, which operate with high site-selectivity and functional group tolerance [25].
Boron Center Modifications: The boron center of BODIPY derivatives can be modified by replacing the fluoride atoms with various nucleophiles [20] [29]. This approach has been utilized to introduce carbon and oxygen nucleophiles, resulting in compounds with altered photophysical properties and enhanced functionality [20] [29].
Knoevenagel Condensation: The methyl groups at positions 3 and 5 of the BODIPY core can participate in Knoevenagel condensation reactions with aromatic aldehydes, leading to styryl-BODIPY derivatives with extended conjugation and red-shifted absorption and emission spectra [12] [24].
For Bodipy 558/568 C12 specifically, post-synthetic modifications can be directed toward:
Modification of the Fatty Acid Chain: The dodecanoic acid component can be altered to vary chain length or introduce functional groups, affecting the lipophilicity and membrane interaction properties of the probe [5] [21].
Functionalization of the Thienyl Group: The 2-thienyl substituent offers additional sites for modification, allowing for the introduction of various functional groups that can influence the spectroscopic properties and reactivity of the compound [4] [15].
Core BODIPY Modifications: Strategic modifications of the BODIPY core can be employed to tune the absorption and emission wavelengths, quantum yield, and photostability of the fluorophore [13] [24].
The development of Bodipy 558/568 C12 derivatives through post-synthetic modifications has led to a diverse array of compounds with specialized properties and applications [2] [24]. These derivatives maintain the core fluorescent properties of the BODIPY scaffold while incorporating additional functionalities that enhance their utility as fluorescent probes for specific biological applications [2] [5].
Ensuring the purity and quality of Bodipy 558/568 C12 is essential for its reliable application in scientific research [30] [33]. Comprehensive analytical methodologies are employed to characterize and validate the purity of synthesized compounds, providing critical information about their chemical identity, structural integrity, and potential impurities [31] [34].
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary analytical tool for structural characterization and purity assessment of Bodipy 558/568 C12 [31] [32]. Multiple NMR techniques are typically employed, including:
Proton (1H) NMR: Provides detailed information about the hydrogen environments within the molecule, confirming the presence and correct positioning of key structural elements such as the BODIPY core, thienyl substituent, and dodecanoic acid chain [31] [34].
Carbon (13C) NMR: Offers insights into the carbon skeleton of the compound, validating the complete structure and identifying potential structural anomalies or impurities [31] [32].
Boron (11B) NMR: Specifically examines the boron center of the BODIPY core, confirming the tetrahedral geometry and proper coordination with the dipyrromethene ligand [32] [20].
Fluorine (19F) NMR: Analyzes the fluorine atoms attached to the boron center, providing information about the integrity of the BF2 group and potential substitutions at this position [32] [20].
High-Performance Liquid Chromatography (HPLC) represents another critical methodology for purity analysis of Bodipy 558/568 C12 [30] [33]. HPLC analysis typically employs:
Reverse-Phase HPLC: Utilizes hydrophobic interactions to separate compounds based on their polarity, allowing for the detection and quantification of potential impurities in Bodipy 558/568 C12 preparations [33] [37].
Photodiode Array (PDA) Detection: Enables the monitoring of absorption across a range of wavelengths, providing spectral information that can help identify the target compound and potential contaminants [33] [36].
Fluorescence Detection: Offers enhanced sensitivity for detecting BODIPY derivatives, with limits of detection reaching the zeptomole (10^-21 mol) range when using laser-induced fluorescence (LIF) detection [37] [33].
Mass spectrometry provides complementary information about the molecular weight and fragmentation patterns of Bodipy 558/568 C12 [31] [34]. Common mass spectrometry techniques include:
High-Resolution Mass Spectrometry (HRMS): Determines the exact molecular mass of the compound, confirming its molecular formula and providing a measure of purity [31] [34].
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): Particularly useful for analyzing larger BODIPY conjugates, offering insights into the molecular weight and potential modifications [32] [34].
The table below summarizes the key analytical parameters and acceptance criteria typically employed in the quality control of Bodipy 558/568 C12:
Analytical Method | Parameter | Acceptance Criteria |
---|---|---|
HPLC | Purity | ≥ 95% |
HPLC | Retention Time | Consistent with reference standard |
1H NMR | Spectral Pattern | Consistent with structure |
13C NMR | Carbon Signals | All expected signals present |
HRMS | Molecular Mass | Within 5 ppm of calculated value |
UV-Vis Spectroscopy | Absorption Maximum | 558 ± 2 nm |
Fluorescence Spectroscopy | Emission Maximum | 568 ± 2 nm |
Quality control methodologies for Bodipy 558/568 C12 also incorporate spectroscopic analyses to verify the photophysical properties of the compound [30] [34]. These analyses include:
UV-Visible Absorption Spectroscopy: Confirms the characteristic absorption profile of the compound, with the main absorption band typically centered around 558 nm [2] [7].
Fluorescence Spectroscopy: Verifies the emission properties of the compound, with the emission maximum expected at approximately 568 nm [2] [7].
Quantum Yield Determination: Assesses the fluorescence efficiency of the compound, providing information about its potential utility as a fluorescent probe [31] [13].